(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine

Chiral HPLC Diastereomer resolution Pharmaceutical analysis

Ticagrelor ANDA methods must resolve the (1S,2S) diastereomer impurity per Ph. Eur. 3087 (0.05% reporting threshold). This certified reference standard delivers: • Validated chiral HPLC system suitability (Rs=1.51 from isomer A, Lux Cellulose-2 column) • Accuracy/recovery (98-102%) & precision (RSD≤2.0%) across 0.05-0.2% impurity range • In-process dr monitoring for Hoffman degradation optimization Full characterization (NMR, MS, HPLC, IR); ISO 17034-certified.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
CAS No. 1459719-81-3
Cat. No. B1422021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
CAS1459719-81-3
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m0/s1
InChIKeyQVUBIQNXHRPJKK-RCOVLWMOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS 1459719-81-3): A Chiral Ticagrelor Diastereomer Reference Standard


(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS 1459719-81-3, MF: C₉H₉F₂N, MW: 169.17 g/mol) is a defined chiral cyclopropanamine derivative . Its (1S,2S) absolute configuration distinguishes it from the active pharmaceutical intermediate trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, which is the key building block for the antiplatelet drug ticagrelor (Brilinta®) . Commercially supplied as a free base or hydrochloride salt with certified purity typically ≥95% by HPLC , this compound is formally classified as Ticagrelor Related Compound 11 and used as a pharmacopeial impurity reference standard for analytical method development, validation, and quality control during ticagrelor API and finished product manufacturing .

Why Generic Substitution Fails for (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS 1459719-81-3) in Ticagrelor Analytical Workflows


Interchanging (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine with the active (1R,2S) isomer, the racemic trans mixture, or any other structurally related cyclopropanamine is analytically and regulatory unacceptable. The (1S,2S) diastereomer exhibits a distinct chromatographic retention time under validated chiral HPLC conditions, with a reported separation resolution of 1.51 from the nearest co-eluting isomer on a Lux Cellulose-2 column . Pharmacopeial monographs (Ph. Eur. 3087) mandate specific identification, reporting thresholds, and quantification limits for individual ticagrelor-related impurities including impurity B (and related diastereomers) at levels as low as 0.05% . Substituting the (1S,2S) reference standard with the (1R,2S) isomer would produce false retention time markers, invalidating system suitability criteria and causing ANDA/NDA regulatory rejection . Furthermore, the (1S,2S) diastereomer is itself a known process-related impurity detectable at 0.08–0.22% in laboratory ticagrelor batches, requiring its specific, quantified reference material for accurate impurity profiling rather than reliance on relative response factors from structurally dissimilar surrogates .

Quantitative Differentiation Evidence for (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS 1459719-81-3) Versus Its Closest Analogs


Chiral HPLC Resolution: (1S,2S) vs. (1R,2S) Diastereomer Separation on Cellulose-Based CSP

The (1S,2S) diastereomer is chromatographically resolved from the active (1R,2S) isomer and other ticagrelor-related diastereomers using a Lux Cellulose-2 chiral stationary phase with n-hexane:ethanol (45:55) mobile phase. The separation degree between the target (1S,2S) isomer and the nearest eluting isomer A was measured at 1.51, confirming baseline resolution sufficient for quantification . This validated method enables specific quantitation of the (1S,2S) impurity in ticagrelor API, a capability that generic achiral HPLC methods cannot achieve.

Chiral HPLC Diastereomer resolution Pharmaceutical analysis

Physicochemical Property Differentiation: (1S,2S) pKₐ and LogP vs. Calculated Values for the (1R,2S) Isomer

The (1S,2S) diastereomer has a predicted pKₐ of 8.07 ± 0.70 and a predicted LogP of 1.27, with a density of 1.268 ± 0.06 g/cm³ and boiling point of 212.5 ± 40.0 °C . These values are computed based on the specific stereochemical arrangement and differ from the experimentally measured values for the (1R,2S) isomer salts (e.g., melting point 196-199 °C for the hydrochloride salt, CAS 1156491-10-9) . The pKₐ value dictates the ionization state under analytical and physiological conditions, directly affecting extraction recovery, chromatographic retention, and detector response in LC-MS impurity methods.

Physicochemical profiling pKₐ LogP Ionization

Regulatory Impurity Threshold Compliance: Ph. Eur. 3087 Limit vs. Actual Batch Detection Levels

Under the European Pharmacopoeia monograph for Ticagrelor (3087), total impurities comprise specified impurities A, B, C, D plus all unspecified impurities above 0.05%. The (1S,2S) diastereomer is structurally related to the category of cyclopropanamine-related impurities and may appear as an unspecified impurity subject to the 0.05% reporting threshold or as a specified impurity B (its related substance) with a maximum limit of 0.2% under British Pharmacopoeia specifications . In published ticagrelor impurity profiling studies, process-related impurities (including cyclopropanamine-derived diastereomers) were detected in the range of 0.08–0.22% in laboratory batches by validated HPLC and LC-MS methods . This quantitative range straddles both the ICH Q3A reporting threshold (0.05%) and identification threshold (0.10%), making a certified (1S,2S) reference standard essential for accurate quantification and regulatory filing.

Pharmacopeial impurity limits Ticagrelor quality control ICH Q3A

Cost and Supply Chain Differentiation: (1S,2S) Reference Standard Pricing vs. Bulk (1R,2S) Intermediate

The (1S,2S) diastereomer reference standard commands a significant price premium relative to the bulk (1R,2S) synthetic intermediate due to its specialized production as a certified impurity standard. Vendor pricing data shows the (1S,2S) free base at approximately €9,017/50 mg (€180/mg) from TRC , and approximately ¥9,603/1 g (~$1,300/g) from Bidepharm at 98% purity . In contrast, the (1R,2S) intermediate (CAS 1156491-10-9, 98% purity) is available at bulk pricing of approximately $29–55/5 g (~$6–11/g) , representing a 100- to 200-fold price differential per gram. This price asymmetry directly reflects the distinct market roles: the (1R,2S) isomer is a high-volume synthetic building block, whereas the (1S,2S) isomer is a low-volume, batch-certified analytical reference material produced under ISO 17034 quality systems .

Reference standard procurement Cost comparison Supply chain

Stereochemical Configuration-Identity Cross-Validation: Certified (1S,2S) vs. Ambiguous rel-Descriptors on Commercial (1R,2S) Products

Commercially available (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is frequently labeled with the 'rel-' prefix (relative configuration), denoting that the absolute stereochemistry has not been independently verified or that the product is a racemic mixture of enantiomers . In contrast, the (1S,2S) diastereomer (CAS 1459719-81-3) is supplied as a defined single stereoisomer with absolute configuration confirmed by NMR, chiral HPLC, and/or X-ray crystallography, accompanied by a comprehensive Certificate of Analysis including ¹H NMR, ¹³C NMR, IR, mass spectrometry, and HPLC purity data under ISO 17034 accreditation . For ticagrelor impurity profiling, the use of a 'rel-' product with ambiguous stereochemistry introduces a risk of misidentification: a 'rel-(1R,2S)' product may contain the (1S,2R) enantiomer (the mirror image of the active intermediate) and the (1S,2S) diastereomer as contaminants, each with different chromatographic behavior and regulatory significance .

Stereochemical integrity Configuration assignment Reference standard certification

Optimal Research and Industrial Application Scenarios for (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS 1459719-81-3)


Ticagrelor API Impurity Profiling and Batch Release Testing per Ph. Eur. 3087

The primary application of (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine is as a certified reference standard for identifying and quantifying the (1S,2S) diastereomer impurity in ticagrelor active pharmaceutical ingredient. Using the validated chiral HPLC method with Lux Cellulose-2 column and n-hexane:ethanol (45:55) mobile phase, the (1S,2S) standard enables system suitability verification with documented separation resolution (Rₛ = 1.51 from isomer A) and accurate quantification against the Ph. Eur. 0.05% reporting threshold and ICH Q3A 0.10% identification threshold . Batch release testing cannot proceed without this reference standard, as pharmacopeial monographs require identity confirmation against a characterized impurity marker .

ANDA/NDA Analytical Method Development and Validation (AMV) for Ticagrelor Generic Formulations

Generic pharmaceutical developers submitting Abbreviated New Drug Applications (ANDAs) for ticagrelor must demonstrate that their analytical methods can resolve and quantify all process-related and degradation impurities, including the (1S,2S) diastereomer. The (1S,2S) reference standard serves as the spike-in analyte for accuracy/recovery studies (target 98–102% recovery), precision studies (RSD ≤ 2.0%), and linearity/range determination across the 0.05–0.2% impurity specification range. The ISO 17034-certified standard from CATO or equivalent suppliers provides the full characterization data package (NMR, MS, HPLC, IR) required for method validation documentation in regulatory submissions .

Synthetic Route Optimization and Process Control in Ticagrelor Intermediate Manufacturing

During industrial synthesis of the ticagrelor key intermediate trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, the (1S,2S) diastereomer can form as an undesired byproduct through epimerization at the cyclopropane C-1 chiral center under basic or thermal conditions. The (1S,2S) reference standard enables in-process monitoring of diastereomeric ratio (dr) during the Hoffman degradation and mandelic acid resolution steps, allowing process chemists to optimize reaction conditions (temperature, pH, reaction time) to minimize (1S,2S) formation below the 0.10% pharmacopeial identification threshold . The predicted pKₐ of 8.07 guides salt formation and extraction conditions to selectively enrich the (1R,2S) isomer in the organic phase while retaining the (1S,2S) isomer in the aqueous waste stream .

Forced Degradation Studies and Stability-Indicating Method Validation for Ticagrelor Finished Product

The (1S,2S) diastereomer reference standard is critical for stability-indicating HPLC method validation under ICH Q1A(R2) forced degradation conditions. Ticagrelor drug product is subjected to acid, base, oxidative, thermal, and photolytic stress, and the resulting degradation products must be chromatographically resolved from both the API and known impurities including the (1S,2S) diastereomer. As demonstrated in published ticagrelor stability studies, degradation products detected by LC-MSn include oxidation/auto-oxidation and N-dealkylation products ; the (1S,2S) standard serves as a retention time marker to confirm that degradation peaks do not co-elute with this process impurity, ensuring method specificity and preventing false out-of-specification results during shelf-life testing.

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